2-(nitromethyl)tetrahydro-2H-pyran
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Overview
Description
2-(Nitromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11NO3 It consists of a tetrahydropyran ring substituted with a nitromethyl group
Mechanism of Action
are a class of organic compounds that contain a six-membered ring structure with five carbon atoms and one oxygen atom . They are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(nitromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with nitromethane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of nitromethane, which then acts as a nucleophile to attack the tetrahydropyran ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form a nitro group, resulting in the formation of 2-(nitro)tetrahydro-2H-pyran.
Reduction: The nitromethyl group can be reduced to an aminomethyl group, yielding 2-(aminomethyl)tetrahydro-2H-pyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(Nitro)tetrahydro-2H-pyran
Reduction: 2-(Aminomethyl)tetrahydro-2H-pyran
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the nitromethyl group.
2-(Aminomethyl)tetrahydro-2H-pyran: A reduced form of 2-(nitromethyl)tetrahydro-2H-pyran.
2-(Nitro)tetrahydro-2H-pyran: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research .
Properties
IUPAC Name |
2-(nitromethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCMSSTZPLPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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